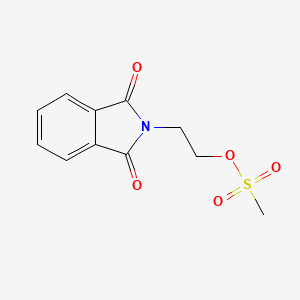

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate

Overview

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C11H11NO5S and a molecular weight of 269.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves the reaction of phthalimide with ethylene chlorohydrin in the presence of a base, followed by the reaction with methanesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and ethylene glycol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane, methanol, or water, and catalysts or bases such as triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ether derivative .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of isoindole compounds can inhibit the proliferation of cancer cells. For example, studies have shown that similar compounds exhibit significant anticancer properties against breast cancer cell lines (e.g., MCF7) with IC50 values in the micromolar range .

Neuropharmacology

The compound may also have implications in neuropharmacology due to its ability to modulate neurotransmitter receptors. Isoindole derivatives have been studied for their effects on metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity .

Case Studies

Synthesis and Production

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate typically involves multi-step organic reactions. Key steps include:

- Formation of Isoindoline Moiety : Achieved through reactions involving phthalic anhydride.

- Introduction of Methanesulfonate Group : This can be done via sulfonation reactions under controlled conditions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phthalimide moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)phthalimide: A related compound with similar reactivity, used in the synthesis of various derivatives.

N-(2-chloroethyl)phthalimide: Another similar compound used in organic synthesis for introducing the phthalimide group.

Uniqueness

This compound is unique due to its combination of the phthalimide and methanesulfonate groups, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in the synthesis of a wide range of compounds .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate is a member of the isoindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : 273.30 g/mol

- CAS Number : 52208-11-4

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

-

Anticancer Activity :

- Studies have shown that derivatives of isoindole can inhibit the growth of cancer cells selectively. For example, certain compounds have demonstrated potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM .

- The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Some studies suggest that these compounds may possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study: Anticancer Properties

In a recent investigation, several isoindole derivatives were synthesized and tested for their ability to inhibit the growth of hepatocellular carcinoma (HCC) cells. The study utilized matched pairs of healthy and tumorigenic murine liver cell lines to assess selective targeting. Among the compounds tested, one derivative exhibited a significant reduction in tumor cell viability without affecting normal cells, suggesting a promising therapeutic window for future drug development .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile remains under investigation, with preliminary data indicating moderate toxicity levels in vitro. Further studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLFXWOGOZXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595250 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128648-56-6 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.